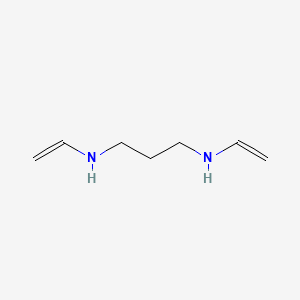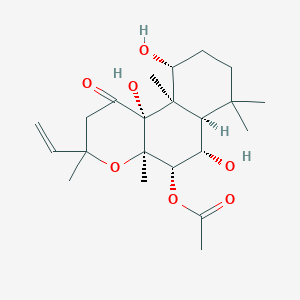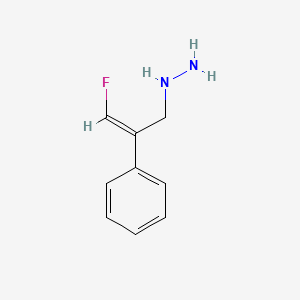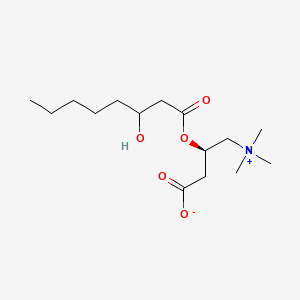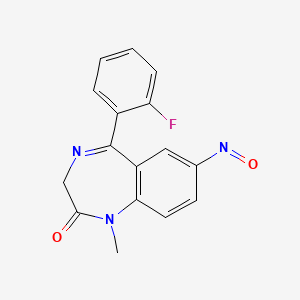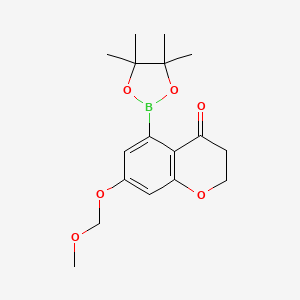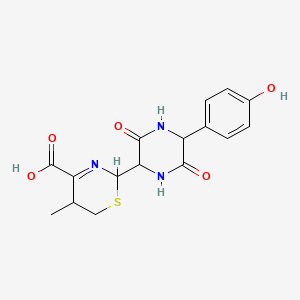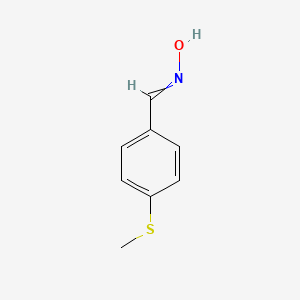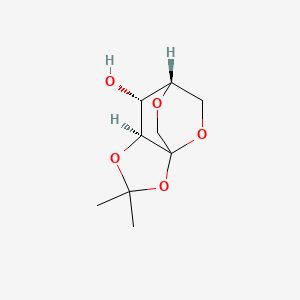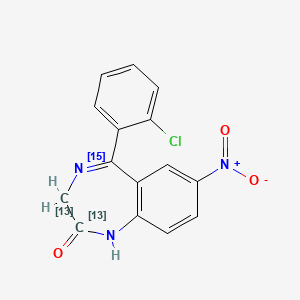
Zinc isooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc isooctanoate is an organozinc compound that belongs to the category of organic zinc compounds. It is characterized by the presence of hydrocarbons in its molecular formula. This compound is widely used in various industrial applications due to its catalytic properties and its role in accelerating chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc isooctanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with isooctanoic acid. The reaction typically occurs under controlled conditions, often involving heating and stirring to ensure complete reaction. The process can be represented by the following equation:
ZnO+2C8H16O2→Zn(C8H15O2)2+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Zinc isooctanoate undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form zinc oxide and isooctanoic acid.
Reduction: Can be reduced to elemental zinc under specific conditions.
Substitution: Participates in substitution reactions where the isooctanoate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air, often at elevated temperatures.
Reduction: Involves reducing agents such as hydrogen gas or hydrides.
Substitution: Utilizes various nucleophiles or electrophiles depending on the desired product.
Major Products Formed:
Oxidation: Zinc oxide and isooctanoic acid.
Reduction: Elemental zinc.
Substitution: Various organozinc compounds depending on the substituent used .
Aplicaciones Científicas De Investigación
Zinc isooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential role in biological systems, including enzyme function and metal ion homeostasis.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its catalytic properties .
Mecanismo De Acción
The mechanism of action of zinc isooctanoate involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. This property makes it an effective catalyst in many organic reactions. Additionally, zinc ions can interact with biological molecules, influencing processes such as enzyme activity and cellular signaling .
Comparación Con Compuestos Similares
- Zinc naphthenate
- Dimethyl zinc
- Lauryl dibutyl zinc
Comparison: Zinc isooctanoate is unique due to its specific hydrocarbon structure, which imparts distinct catalytic properties. Compared to zinc naphthenate, it offers different solubility and reactivity profiles, making it suitable for specific industrial applications. Dimethyl zinc and lauryl dibutyl zinc, while also organozinc compounds, have different molecular structures and thus different reactivity and applications .
Propiedades
Número CAS |
84082-93-9 |
|---|---|
Fórmula molecular |
C16H30O4Zn |
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
zinc;6-methylheptanoate |
InChI |
InChI=1S/2C8H16O2.Zn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
ADJMNWKZSCQHPS-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


